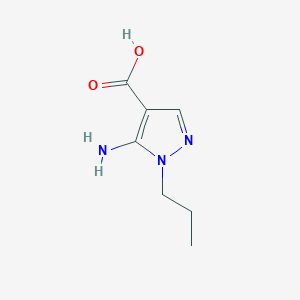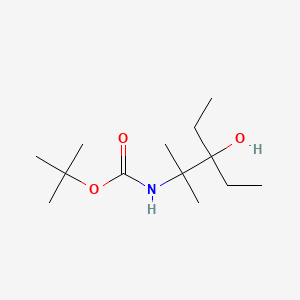
4-Amino-2-fluoro-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-2-fluoro-6-methylbenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :
Starting Material: m-Fluoroaniline is used as the starting material.
Amino Protection: The amino group is protected using benzyl chloride.
Formylation: The protected amino group undergoes formylation via the Vilsmeier-Haack reaction.
Oxidation: The formylated intermediate is oxidized to form a carboxylic acid using the Pinnick oxidation method.
Hydrogenation: The nitro group is reduced to an amino group using hydrogenation with Pd/C as the catalyst.
This method is suitable for industrial production due to its simplicity, safety, and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and potassium dichromate.
Reduction: Hydrogenation using Pd/C is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-Amino-2-fluoro-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in drug development and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-methylbenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-6-fluorobenzoic acid
Uniqueness
4-Amino-2-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups.
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
4-amino-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Clé InChI |
DYRKRMZWQNKWLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)




aminedihydrochloride](/img/structure/B13585233.png)



